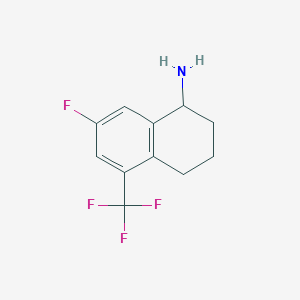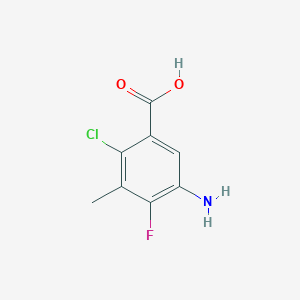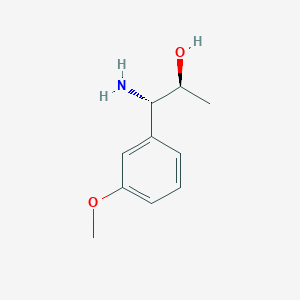![molecular formula C17H29N3O3 B13047096 Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate CAS No. 2177259-27-5](/img/structure/B13047096.png)
Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate is a synthetic organic compound It belongs to the class of cyclopenta[c]pyrazole derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[c]pyrazole ring system through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group at the desired position using suitable amination reagents.
Esterification Reactions: Formation of the ethyl ester group through esterification of the carboxylic acid precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance the overall efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents.
Substitution: Replacement of the amino group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl group may yield an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Interference with cellular signaling pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Cyclopenta[c]pyrazole Derivatives: Compounds with similar ring structures but different substituents.
Amino Alcohols: Compounds with similar amino and hydroxy functional groups.
Ester Derivatives: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
2177259-27-5 |
|---|---|
Formule moléculaire |
C17H29N3O3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
ethyl 5-(1-hydroxypropan-2-ylamino)-1-(2-methylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H29N3O3/c1-6-17(4,5)20-14-9-12(18-11(3)10-21)8-13(14)15(19-20)16(22)23-7-2/h11-12,18,21H,6-10H2,1-5H3 |
Clé InChI |
PEFRFTNOCUBKTP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)N1C2=C(CC(C2)NC(C)CO)C(=N1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)




![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)

![Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate](/img/structure/B13047071.png)

